3,5-Dibromo-4-hydroxybenzohydrazide
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Overview
Description
Mechanism of Action
Biochemical Pathways
A new oxidative decarboxylation pathway for 3,5-Dibromo-4-hydroxybenzoate catabolism has been identified in a DBHB-utilizing strain, Pigmentiphaga sp. strain H8 . The gene odcA (orf420), which is essential for the initial catabolism of DBHB, encodes a novel NAD(P)H-dependent flavin monooxygenase that mediates the oxidative decarboxylation of DBHB to 2,6-dibromohydroquinone (2,6-DBHQ) . 2,6-DBHQ is then ring cleaved by the dioxygenase OdcB (Orf425) to 2-bromomaleylacetate, which is finally transformed to β-ketoadipate by the maleylacetate reductase OdcC (Orf426) .
Action Environment
The compound 3,5-dibromo-4-hydroxybenzoate (DBHB) is both anthropogenically released into and naturally produced in the environment . Its environmental fate is of great concern .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Dibromo-4-hydroxybenzohydrazide typically involves the bromination of p-cresol followed by hydrolysis and dehydration . The process can be divided into low-temperature bromination at 32-42°C and high-temperature bromination at 145-168°C . The reaction is carried out in the presence of bromine as a reagent .
Industrial Production Methods
Industrial production methods for this compound involve the use of continuous pipeline reaction devices, which allow for precise control of material ratios and temperature . This method improves yield and reduces environmental pollution by eliminating the use of solvents .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, reducing agents for reduction reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 3,5-dibromo-4-hydroxybenzoic acid .
Scientific Research Applications
3,5-Dibromo-4-hydroxybenzohydrazide is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of other compounds.
Biology: The compound is used in proteomics research.
Medicine: It is an important intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzoic acid: Similar in structure but differs in functional groups.
3,5-Dibromo-4-hydroxybenzaldehyde: Another related compound with different applications.
Uniqueness
3,5-Dibromo-4-hydroxybenzohydrazide is unique due to its specific functional groups, which make it a versatile building block for various synthetic applications . Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research.
Properties
IUPAC Name |
3,5-dibromo-4-hydroxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDMLROKVHNPFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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